molecular formula C21H29NO3 B050768 Smenospongine CAS No. 113021-53-7

Smenospongine

Cat. No. B050768
M. Wt: 343.5 g/mol
InChI Key: OBQPWRJUZHGREQ-NUATZEMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smenospongine is a natural product isolated from marine sponges that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In

Scientific Research Applications

Antiproliferative and Antiangiogenic Activities

Smenospongine has demonstrated significant antiproliferative and antiangiogenic activities. Studies have shown that it inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells, impacting angiogenesis which is crucial in the growth and metastasis of solid tumors. Furthermore, it inhibits the growth of a variety of human solid cancer cells in vitro (Kong et al., 2011).

Impact on Leukemia Cells

Smenospongine induces G1 arrest or apoptosis in different leukemia cells, including K562 chronic myelogenous leukemia cells, HL60 human acute promyelocytic leukemia cells, and U937 human histiocytic lymphoma cells. The mechanism involves the increased expression of p21 and inhibition of Rb phosphorylation, suggesting the importance of the p21-Rb pathway in this process (Kong et al., 2008).

Inducing Erythroid Differentiation in K562 Cells

Research has shown that smenospongine induces erythroid differentiation in K562 chronic myelogenous leukemia (CML) cells, as evidenced by increased hemoglobin production and glycophorin A expression. It also causes G1 phase cell-cycle arrest, likely through increased p21 expression, and inhibits the phosphorylation of Crkl, a Bcr–Abl tyrosine kinase substrate involved in CML (Aoki et al., 2004).

properties

CAS RN

113021-53-7

Product Name

Smenospongine

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20+,21+/m0/s1

InChI Key

OBQPWRJUZHGREQ-NUATZEMDSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

synonyms

smenospongine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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